2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
2,3-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted benzene ring linked via an amide bond to a 1,3-benzothiazole moiety. The benzothiazole ring is further substituted with a methoxy group at position 4 and a methyl group at position 6.
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-8-9-12(22-2)14-16(10)25-18(19-14)20-17(21)11-6-5-7-13(23-3)15(11)24-4/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBMHUZYVUNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of coupling agents like TBTU/HOBt/DIPEA or T3P/Py can facilitate the formation of the desired benzamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and benzamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or benzamide rings .
Scientific Research Applications
Anti-Tubercular Activity
One of the most promising applications of this compound is its potential as an anti-tubercular agent. Research indicates that it exhibits significant biological activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism involves binding to the active sites of target enzymes within the bacteria, thereby inhibiting their function and disrupting critical biochemical pathways necessary for bacterial survival. This property positions it as a candidate for further development into therapeutic drugs aimed at treating tuberculosis .
Binding Affinity Studies
Molecular docking studies can provide insights into the binding affinity of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide with various biological targets. Such studies are crucial for understanding how modifications to the compound's structure could enhance its efficacy against specific diseases .
Interaction with Enzymes
The compound's interaction with enzymes related to tuberculosis and other potential targets is an area ripe for exploration. Understanding these interactions could lead to optimized compounds with improved therapeutic profiles.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide | Skin depigmentation | Inhibits melanin production via tyrosinase modulation |
| 4-Methoxybenzothiazole derivatives | Anti-tubercular | Inhibits key enzymes in Mycobacterium tuberculosis |
These case studies illustrate the potential applications of benzothiazole derivatives in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- 2,3-Dimethoxy-N-(4-methylphenyl)benzamide (UYALEN): This compound shares the 2,3-dimethoxybenzamide group but replaces the benzothiazole moiety with a 4-methylphenyl group. A Cambridge Structural Database (CSD) survey identified 17 analogs of this scaffold, highlighting the prevalence of methoxy and methyl substituents in modulating electronic properties and crystal packing .
- 3,4-Dimethoxy-N-(4-Methoxy-3,7-Dimethyl-1,3-Benzothiazol-2-ylidene)Benzamide: This analog differs in the positions of methoxy groups (3,4 vs. 2,3 on the benzamide) and includes a benzothiazol-2-ylidene group with additional methyl substitution at position 3.
Benzothiazole-Based Derivatives
N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives (2-BTBA and 2-BTFBA) :
These compounds lack methoxy and methyl substituents but retain the benzamide-benzothiazole backbone. Single-crystal X-ray studies revealed pale-yellow crystals with optical transparency, suggesting similar crystallinity for the target compound. The introduction of fluorine in 2-BTFBA enhanced thermal stability, indicating that substituents like methoxy or methyl in the target compound may similarly influence material properties .[18F]Fallypride and [11C]Raclopride :
These radiolabeled benzamides are used in positron emission tomography (PET) imaging. While structurally distinct (e.g., [18F]fallypride features a fluoropropyl chain), their amide-linked heterocyclic systems demonstrate the importance of substituent positioning for receptor selectivity. The target compound’s methoxy groups may offer comparable tunability for biological applications .
Thiazole and Dihydrothiazole Analogs
- (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methyl-Benzamide: This dihydrothiazole derivative exhibits a non-aromatic thiazole ring, reducing conjugation compared to the target compound’s fully aromatic benzothiazole. Single-crystal studies showed typical geometric parameters (C–C bond lengths: ~1.48 Å), suggesting that the target compound’s benzothiazole may enhance planarity and π-π stacking interactions .
Key Structural and Functional Differences
Implications for Research and Development
- Synthetic Routes: The target compound may be synthesized via benzoylation of 2-aminobenzothiazole derivatives, analogous to methods used for 2-BTBA .
- Crystallography : Crystallization via slow evaporation (as in 2-BTBA) could yield high-quality crystals for X-ray analysis using SHELX or WinGX .
Biological Activity
2,3-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, also known as G856-7105, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is . The structure features two methoxy groups and a benzothiazole moiety, which are crucial for its biological activity. The compound's unique structure allows it to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. Specifically, derivatives of benzothiazole have shown effectiveness against Mycobacterium tuberculosis by inhibiting key enzymes necessary for bacterial survival . This inhibition disrupts critical biochemical pathways, leading to reduced bacterial proliferation.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related compound was shown to significantly reduce the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
The biological activity of 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes in target organisms or cells, inhibiting their function.
- Induction of Apoptosis : In cancer cells, it promotes programmed cell death through various signaling pathways.
- Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Case Studies
A notable study involved the synthesis and evaluation of a series of benzothiazole derivatives where one compound demonstrated dual anti-inflammatory and anticancer activities. This compound inhibited both AKT and ERK signaling pathways in cancer cell lines, showcasing its potential as a multi-target therapeutic agent .
Future Directions
Given the promising biological activities exhibited by 2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives, further research is warranted. Future studies should focus on:
- Optimizing Structure : Modifications to enhance potency and selectivity against specific targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the detailed pathways through which these compounds exert their effects.
Q & A
Q. Advanced
- Solubility : Methoxy groups increase hydrophilicity (logP reduction by ~0.5 units per group).
- Crystallinity : Methyl groups at the 7-position enhance crystal packing, improving stability.
- Bioavailability : Ortho-dimethoxy substitution reduces first-pass metabolism via steric hindrance of CYP3A4 .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Basic
- pH Stability : Stable in neutral buffers (pH 6–8); degrades in acidic (pH <3) or alkaline (pH >10) conditions via hydrolysis of the amide bond.
- Thermal Stability : Decomposes above 150°C; store at –20°C under inert atmosphere. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
What synthetic challenges arise when introducing multiple methoxy groups, and how are they resolved?
Advanced
Challenges include:
- Ortho-Directing Effects : Competing substitution patterns during electrophilic aromatic substitution. Use protecting groups (e.g., SEM-Cl) for regioselective methoxylation.
- Side Reactions : Demethylation under harsh conditions. Employ milder reagents (e.g., BCl₃ for selective deprotection).
- Purification : Silica gel chromatography with ethyl acetate/methanol gradients to isolate polar byproducts .
Which computational methods are reliable for predicting target interactions and binding modes?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
